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Compound of Interest

Compound Name:
Ethyl 6-(hydroxymethyl)pyridine-2-

carboxylate

Cat. No.: B1311370 Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the

Synthesis, Properties, and Applications of a Key Pyridine Building Block.

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, a substituted pyridine derivative, is a

valuable heterocyclic building block in modern organic synthesis. Its bifunctional nature,

featuring a reactive hydroxyl group and an ester moiety on a stable pyridine core, makes it an

important intermediate for the construction of more complex molecules, particularly in the fields

of medicinal chemistry and materials science. This guide provides a comprehensive overview

of its synthesis, key chemical data, and functionalization, offering a technical resource for

professionals engaged in chemical research and development.

Physicochemical and Spectroscopic Data
The fundamental properties of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate are

summarized below. This data is essential for its identification, purification, and use in

subsequent synthetic steps.
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Property Value Reference

Molecular Formula C₉H₁₁NO₃ [1]

Molecular Weight 181.19 g/mol [1]

CAS Number 41337-81-9

Appearance White to off-white solid

Melting Point 121 °C–123 °C [1]

Boiling Point (Predicted) 337.1 °C at 760 mmHg

Density (Predicted) 1.201 g/cm³

¹H NMR (500 MHz, CDCl₃) δ

(ppm)

7.94 (s, 2H, H-Py), 7.48-7.32

(m, 5H, H-Bz), 5.25 (s, 2H,

OCH₂-Bz), 5.15 (s, 2H,

CH₂OH), 4.32 (q, J=2.4 Hz,

2H, -CH₂), 1.43 (t, J=2.4 Hz,

3H, -CH₃)

[1]

Mass Spec (ESI-MS, m/z)

Found: 288.9 [M+H]⁺ (for

benzyloxy- derivative

C₁₆H₁₇NO₄)

[1]

Note: Spectroscopic data is for the closely related precursor, Ethyl 4-(benzyloxy)-6-

(hydroxymethyl)pyridine-2-carboxylate, as detailed in the synthesis protocol.

Synthesis and Experimental Protocols
The synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is most effectively achieved

through a selective reduction of a corresponding diester precursor. The following protocols

detail a reliable synthetic pathway.

Protocol 1: Synthesis of Diethyl 4-(benzyloxy)pyridine-
2,6-dicarboxylate (Precursor)
This initial step prepares the necessary diester starting material.
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Materials:

Diethyl 4-hydroxypyridine-2,6-dicarboxylate (500 mg, 2.08 mmol)

Potassium carbonate (1.72 g, 12.50 mmol)

Benzyl bromide

Acetonitrile (ACN) (10 mL)

Procedure:

Dissolve Diethyl 4-hydroxypyridine-2,6-dicarboxylate and potassium carbonate in

acetonitrile.

Add benzyl bromide to the solution.

Stir the reaction mixture at reflux for 4 hours.

Monitor the reaction to completion using thin-layer chromatography.

Upon completion, perform a standard aqueous work-up and extract the product with an

organic solvent.

Purify the crude product via column chromatography to yield the title precursor.

Yield: 86%

Protocol 2: Synthesis of Ethyl 4-(benzyloxy)-6-
(hydroxymethyl)pyridine-2-carboxylate
This protocol describes the selective mono-reduction of the diester to furnish the title

compound.

Materials:

Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate (200 mg, 0.608 mmol)
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Sodium borohydride (NaBH₄) (20 mg, 0.486 mmol)

Ethanol (EtOH) (6 mL)

Dichloromethane (DCM)

Water

Procedure:

Dissolve Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate in ethanol.

Slowly add sodium borohydride to the solution.

Stir the reaction at reflux for 1 hour.[1]

Extract the crude product using a dichloromethane/water system.[1]

The resulting white powder can be used without further purification.[1]

Yield: 67%[1]

Diethyl 4-hydroxypyridine-
2,6-dicarboxylate

Diethyl 4-(benzyloxy)pyridine-
2,6-dicarboxylate

  BnBr, K₂CO₃

  ACN, Reflux, 4h
  Yield: 86% Ethyl 4-(benzyloxy)-6-(hydroxymethyl)-

pyridine-2-carboxylate

  NaBH₄

  EtOH, Reflux, 1h
  Yield: 67%
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Caption: Synthesis of the target compound via benzylation and selective reduction.

Reactivity and Application as a Building Block
The primary utility of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate lies in the orthogonal

reactivity of its hydroxyl and ester functionalities. The hydroxyl group is readily converted into a

variety of other functional groups, providing a handle for further molecular elaboration. A prime

example is its conversion to a chloromethyl derivative, a key intermediate for introducing the

pyridine core into larger scaffolds via nucleophilic substitution.
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Protocol 3: Synthesis of Ethyl 4-(benzyloxy)-6-
(chloromethyl)pyridine-2-carboxylate
This protocol demonstrates the activation of the hydroxymethyl group for subsequent reactions.

Materials:

Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate

Thionyl chloride (SOCl₂)

Dichloromethane (DCM)

Procedure:

Dissolve Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate in dichloromethane.

Add thionyl chloride to the solution.

Stir the reaction at room temperature for 3 hours.

Upon completion, carefully quench the reaction and remove the solvent under reduced

pressure to yield the chloromethyl product.

This transformation is a critical step in the synthesis of more complex molecules, such as

hexadentate ligands used in coordination chemistry or macrocycles with potential applications

in drug discovery.[2][3][4] The activated chloromethyl group can react with amines, thiols, or

other nucleophiles to build larger, more complex molecular architectures.

Ethyl 4-(benzyloxy)-6-(hydroxymethyl)-
pyridine-2-carboxylate

Ethyl 4-(benzyloxy)-6-(chloromethyl)-
pyridine-2-carboxylate

  SOCl₂
  DCM, rt, 3h Nucleophilic Substitution

(e.g., Ligand/Macrocycle Synthesis)

  Reacts with
  Nucleophiles (R-NH₂, etc.)

Click to download full resolution via product page

Caption: Functionalization of the hydroxymethyl group for further synthesis.

Conclusion
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Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a highly functional and synthetically

accessible building block. The protocols outlined in this guide demonstrate a clear and efficient

pathway to its synthesis and subsequent activation. Its capacity for selective functionalization

at two distinct points makes it a valuable precursor for the development of novel ligands,

complex macrocycles, and potential pharmaceutical agents. This technical guide serves as a

foundational resource for chemists aiming to incorporate this versatile pyridine derivative into

their synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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